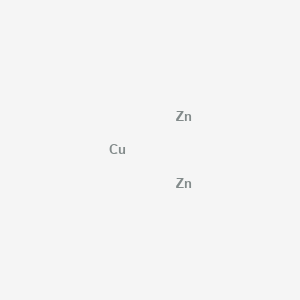

copper;zinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper and zinc are two essential metals that form a variety of compounds and alloys with significant industrial, biological, and chemical applications. One of the most well-known alloys of copper and zinc is brass, which has been used for centuries due to its desirable properties such as corrosion resistance, malleability, and aesthetic appeal . Copper and zinc compounds are also crucial in various biological processes and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper and zinc compounds can be synthesized through various chemical reactions. For example, zinc oxide can react with sulfuric acid to produce zinc sulfate, while copper oxide can react with sulfuric acid to produce copper sulfate . These reactions typically involve heating the metal oxide with the acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of copper and zinc compounds often involves large-scale extraction and refining processes. Zinc is typically extracted from its ores through pyrometallurgical methods, which involve heating the ore to high temperatures to separate the metal . Copper is similarly extracted through smelting and refining processes. The production of brass, an alloy of copper and zinc, involves melting the two metals together in specific proportions to achieve the desired properties .

Analyse Des Réactions Chimiques

Types of Reactions: Copper and zinc compounds undergo various chemical reactions, including oxidation, reduction, and displacement reactions. For example, zinc can displace copper from copper sulfate solution, resulting in the formation of zinc sulfate and copper metal . This is a redox reaction where zinc is oxidized, and copper is reduced.

Common Reagents and Conditions: Common reagents used in reactions involving copper and zinc compounds include acids such as sulfuric acid and hydrochloric acid. These reactions often require heating to proceed efficiently. For instance, the reaction between zinc oxide and sulfuric acid to produce zinc sulfate requires heating the mixture .

Major Products Formed: The major products formed from reactions involving copper and zinc compounds include various salts such as copper sulfate and zinc sulfate. These compounds have numerous applications in industries ranging from agriculture to pharmaceuticals .

Applications De Recherche Scientifique

Copper and zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their ability to facilitate electron transfer processes . In biology, copper and zinc are essential trace elements involved in numerous enzymatic reactions and metabolic pathways . In medicine, copper and zinc compounds are being investigated for their potential anticancer properties, with studies showing that they can induce apoptosis in cancer cells through various mechanisms . Industrially, copper and zinc compounds are used in the production of batteries, coatings, and alloys .

Mécanisme D'action

The mechanism of action of copper and zinc compounds involves their ability to interact with biomolecules and facilitate electron transfer processes. For example, copper ions can bind to DNA and proteins, affecting their structure and function . Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing various biological processes . The interaction of these metal ions with biomolecules is essential for their biological activity and therapeutic potential .

Comparaison Avec Des Composés Similaires

Copper and zinc compounds can be compared with other transition metal compounds such as those of iron, nickel, and cobalt. While all these metals can form coordination complexes and participate in redox reactions, copper and zinc have unique properties that make them particularly useful in specific applications. For instance, copper’s high electrical conductivity makes it ideal for use in electrical wiring, while zinc’s corrosion resistance makes it suitable for galvanizing steel . Similar compounds include iron sulfate, nickel sulfate, and cobalt sulfate, which have analogous chemical properties but differ in their specific applications and reactivity .

Conclusion

Copper and zinc compounds are versatile and essential in various fields, from industrial applications to biological processes. Their unique properties and reactivity make them valuable in scientific research and practical applications. Understanding their preparation methods, chemical reactions, and mechanisms of action can help harness their full potential in various domains.

Propriétés

Numéro CAS |

12174-82-2 |

|---|---|

Formule moléculaire |

CuZn2 |

Poids moléculaire |

194.3 g/mol |

Nom IUPAC |

copper;zinc |

InChI |

InChI=1S/Cu.2Zn |

Clé InChI |

ZJEQXMBWVSQUCP-UHFFFAOYSA-N |

SMILES canonique |

[Cu].[Zn].[Zn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)